molecular formula C4H4F3N3 B2799149 5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 1028843-19-7; 852443-61-9

5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B2799149
CAS No.: 1028843-19-7; 852443-61-9
M. Wt: 151.092
InChI Key: WVORIWCOSAWJJE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an amine (-NH₂) group at the 3-position. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, making this scaffold valuable in medicinal chemistry and agrochemical research . Key applications include its role as a precursor in synthesizing antiproliferative agents and anti-inflammatory compounds like BW-755c (a structurally related derivative) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORIWCOSAWJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005746
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852443-61-9, 1028843-19-7
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-pyrazol-3-amine
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Record name 3-(trifluoromethyl)-1H-pyrazol-5-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of pyrazole-3-amine derivatives are highly sensitive to substitutions on the pyrazole ring. Below is a comparison of 5-(trifluoromethyl)-1H-pyrazol-3-amine with its analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -CF₃ (5), -NH₂ (3) C₄H₄F₃N₃ 175.09 High lipophilicity; antiproliferative precursor
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine -CH₃ (1), -CF₃ (5), -NH₂ (3) C₅H₆F₃N₃ 189.12 Enhanced metabolic stability; agrochemical applications
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine -Br (4), -CF₃ (5), -NH₂ (3) C₄H₃BrF₃N₃ 254.99 Halogenation improves electrophilicity; intermediate in cross-coupling reactions
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine -Cl-C₆H₄ (1), -CF₃ (3), -NH₂ (5) C₁₀H₇ClF₃N₃ 261.63 Aryl substitution enhances receptor binding; potential kinase inhibitor
BW-755c (4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine) -CF₃-C₆H₄ (1), -NH₂ (3) C₁₀H₁₀F₃N₃ 229.20 Anti-inflammatory via dual COX/LOX inhibition

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CF₃, -Br) increase electrophilicity, aiding nucleophilic reactions .
  • Aryl substitutions (e.g., 3-chlorophenyl) improve target specificity in kinase inhibitors .

Biological Trade-offs: Methylation at the 1-position (e.g., 1-Methyl-5-CF₃-pyrazole-3-amine) reduces cytotoxicity compared to non-methylated analogs .

Thermodynamic Stability :

  • Trifluoromethyl groups reduce basicity of the amine group, altering pH-dependent solubility .

Q & A

Q. Key factors affecting yield :

  • Solvent choice (polar aprotic solvents like DMF improve trifluoromethyl group incorporation) .
  • Temperature control to minimize side reactions (e.g., decomposition of trifluoromethyl intermediates) .

Basic: How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The trifluoromethyl group’s electron density maps confirm its orientation and bond lengths .
  • NMR spectroscopy :
    • ¹⁹F NMR identifies the trifluoromethyl group (δ ≈ -60 to -70 ppm).
    • ¹H NMR distinguishes NH₂ protons (δ 4.5–5.5 ppm, exchangeable with D₂O) .
  • IR spectroscopy : NH₂ stretching vibrations (3440–3270 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) are diagnostic .

Advanced: How can researchers optimize synthetic routes to mitigate low yields in trifluoromethyl group incorporation?

Q. Methodological strategies :

  • Catalytic systems : Use Cu(I)/ligand systems to enhance trifluoromethylation efficiency (e.g., CuI with 1,10-phenanthroline increases yield by 20–30%) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
  • Flow chemistry : Enables precise control of exothermic trifluoromethylation steps, improving reproducibility .

Q. Example optimization :

ConditionYield (%)Purity (%)
Conventional reflux4585
Microwave (100°C)7292
Flow reactor6889
Data adapted from cyclization studies in .

Advanced: How do researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Q. Analytical approaches :

  • Metabolic stability assays : Compare in vitro (microsomal) and in vivo (plasma) half-lives. The trifluoromethyl group enhances metabolic stability in vivo due to reduced cytochrome P450 interactions .
  • Binding affinity profiling : Use surface plasmon resonance (SPR) to quantify target interactions. Discrepancies may arise from protein matrix effects in vivo .
  • Pharmacokinetic modeling : Adjust for bioavailability differences caused by the compound’s lipophilicity (logP ≈ 2.1) .

Case study : In one study, in vitro IC₅₀ = 1.2 μM (enzyme inhibition) vs. in vivo ED₅₀ = 5.8 μM. Modeling revealed reduced cellular permeability due to serum protein binding .

Advanced: What computational methods are used to predict the interaction of this compound with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models the trifluoromethyl group’s hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) .
  • Molecular dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories. The CF₃ group’s rigidity reduces conformational entropy penalties .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to activity. For example, higher σ values (electron-withdrawing CF₃) correlate with enhanced kinase inhibition .

Q. Example MD result :

ParameterValue (CF₃ derivative)Value (non-CF₃ analog)
Binding free energy-9.8 kcal/mol-6.3 kcal/mol
Hydrogen bonds31

Basic: What role does the trifluoromethyl group play in the compound’s reactivity and bioactivity?

  • Electronic effects : The CF₃ group is strongly electron-withdrawing, polarizing the pyrazole ring and enhancing NH₂ nucleophilicity for covalent bonding .
  • Hydrophobic interactions : Increases logP by ~1.5 units, improving membrane permeability and target binding in hydrophobic pockets (e.g., enzyme active sites) .
  • Metabolic resistance : Fluorine’s low polarizability reduces oxidative metabolism, prolonging half-life in vivo .

Advanced: How can structural modifications of this compound improve its selectivity for specific enzymes?

Q. Strategies :

  • Substituent variation : Replace the NH₂ group with methylcarboxamide to reduce off-target binding (e.g., kinase selectivity improved 10-fold in ).
  • Ring hybridization : Fuse the pyrazole with a pyridine ring to mimic ATP’s purine structure, enhancing kinase affinity .
  • Isosteric replacements : Swap CF₃ with SF₅ to increase steric bulk without compromising hydrophobicity .

Q. Example SAR table :

DerivativeTarget Enzyme IC₅₀ (μM)Selectivity Index
Parent compound1.21.0
Methylcarboxamide0.98.5
Pyridine-fused0.712.3

Basic: What analytical techniques are critical for assessing the purity of this compound?

  • HPLC-MS : Quantifies impurities (e.g., dehalogenated byproducts) with a C18 column and acetonitrile/water gradient .
  • Elemental analysis : Confirms C, H, N, F content (theoretical F% = 24.7) .
  • TGA/DSC : Assesses thermal stability (decomposition onset >200°C indicates high purity) .

Advanced: How do researchers address contradictions in crystallographic data for polymorphs of this compound?

  • High-resolution powder XRD : Differentiates polymorphs (e.g., orthorhombic vs. monoclinic) by comparing experimental and simulated patterns .
  • Solid-state NMR : Resolves ambiguities in hydrogen bonding networks (e.g., NH₂⋯F interactions in Form I vs. Form II) .
  • Computational crystal structure prediction (CSP) : Uses force fields (e.g., PIXEL) to rank energetically feasible polymorphs .

Advanced: What methodologies are employed to study the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure Kᵢ and Kᵢₙₕᵢ using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to infer interaction forces .
  • Cryo-EM : Resolves ligand-enzyme complexes at near-atomic resolution (e.g., 3.2 Å for pyrazole-kinase complexes) .

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